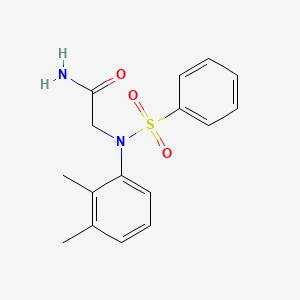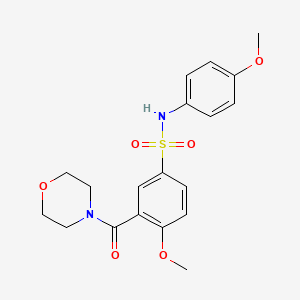![molecular formula C17H26N2O5S B5884145 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine blocks the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
実験室実験の利点と制限
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good solubility in aqueous and organic solvents. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been well-characterized in preclinical studies, which provides a strong foundation for further research.
However, there are also limitations to the use of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in laboratory experiments. For example, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine. One area of interest is the development of combination therapies that incorporate 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another area of interest is the exploration of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in different types of cancer, as well as in combination with other targeted therapies.
In addition, further studies are needed to fully understand the safety and efficacy of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in clinical settings. This includes evaluating the potential for drug-drug interactions and assessing the long-term effects of treatment. Finally, ongoing research is needed to identify biomarkers that can predict response to 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine, which could help to guide treatment decisions and improve patient outcomes.
Conclusion
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. While there are still many questions to be answered about the safety and efficacy of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in clinical settings, the current research suggests that this compound has the potential to be an important tool in the fight against cancer.
合成法
The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methylbutanoyl chloride to form an intermediate. This intermediate is then reacted with piperazine to yield the final product.
科学的研究の応用
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has shown potent anti-tumor activity and has been well-tolerated by animals.
特性
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-13(2)11-17(20)18-7-9-19(10-8-18)25(21,22)14-5-6-15(23-3)16(12-14)24-4/h5-6,12-13H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNRNGDKJWVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-methylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
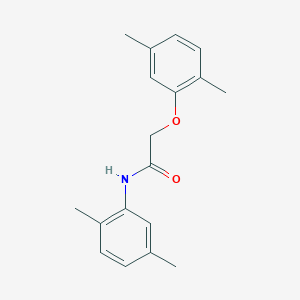
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
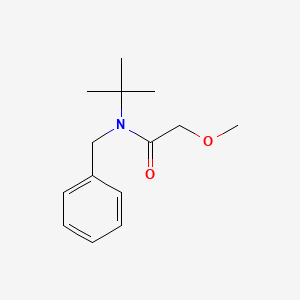
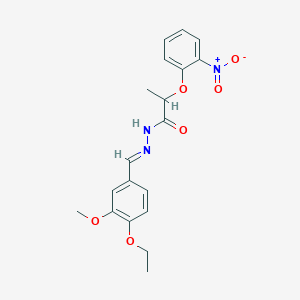
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)
